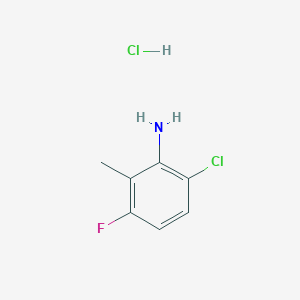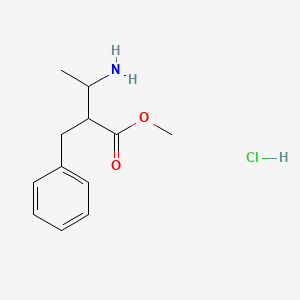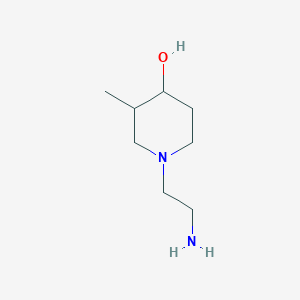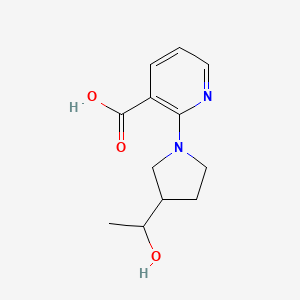
6-Chloro-3-fluoro-2-methylaniline hydrochloride
Descripción general
Descripción
6-Chloro-3-fluoro-2-methylaniline hydrochloride is a chemical compound with the molecular formula C7H8ClFNO•HCl . It has a molecular weight of 196.05 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H7ClFN.ClH/c1-4-6(9)3-2-5(8)7(4)10;/h2-3H,10H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 196.05 g/mol .Aplicaciones Científicas De Investigación
Metabolism Studies
- Rat Liver Microsomal Metabolism: Research on 2-halogenated 4-methylanilines, closely related to 6-Chloro-3-fluoro-2-methylaniline hydrochloride, reveals insights into the microsomal metabolism processes. These studies include the identification of various metabolites formed from C-hydroxylation and N-hydroxylation, which are key pathways in drug metabolism (Boeren et al., 1992).
Chemical Synthesis and Analysis
Synthesis and Crystallography
The synthesis process of closely related compounds, like 4-Chloro-3-fluoro-2-methylaniline, has been studied. The crystal structure of these compounds is often analyzed to understand their chemical properties and interactions, such as hydrogen bonding and π–π stacking (Mayes et al., 2008).
Nucleophilic Displacement Reactions
Studies on nucleophilic displacement reactions in aromatic systems, involving similar compounds, provide valuable information on the reaction kinetics and mechanisms. Such reactions are fundamental in the synthesis of a wide range of organic compounds (Brewis et al., 1974).
Bioconjugation and Spectroscopy
Bioconjugation in Oligonucleotides
3-Fluoro-6-methylaniline, structurally similar to the compound , has been utilized in the synthesis of oligonucleotides for mercury-mediated base pairing. This demonstrates potential applications in DNA research and molecular biology (Aro-Heinilä et al., 2019).
Vibrational Spectroscopy Analysis
The Fourier transform infrared and FT-Raman spectra of chloro-methylanilines have been extensively studied. These analyses aid in the understanding of the molecular structure and behavior of such compounds (Arjunan & Mohan, 2009).
Synthesis and Biological Activity
Synthesis of Derivatives
Novel oxime derivatives synthesized from chloro-methylanilines have been evaluated for their antioxidant activities. Such studies highlight the potential biological and pharmaceutical applications of these compounds (Topçu et al., 2021).
Hydroxylation Studies
The hydroxylation of halogen and alkyl substituted anilines, closely related to this compound, has been investigated. This is significant in understanding the metabolic pathways and chemical transformations of such compounds (Daly et al., 1968).
Safety and Hazards
The compound has been classified under GHS07 . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and ingestion . It should be used only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .
Propiedades
IUPAC Name |
6-chloro-3-fluoro-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-4-6(9)3-2-5(8)7(4)10;/h2-3H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTFQDPYQGNAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1475198.png)


![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)





![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1475215.png)
![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1475216.png)


![4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475221.png)